3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole moiety have been reported to exhibit various biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties, suggesting a broad range of potential targets.
Mode of Action
Compounds with a 1,3,4-oxadiazole moiety are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, enhancing the compound’s interaction with its targets .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
Similar compounds with a 1,3,4-oxadiazole moiety have been reported to exhibit various biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties, suggesting a broad range of potential effects.
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazoles, the family of compounds to which it belongs, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline may interact with enzymes and proteins in a similar manner. The nature of these interactions is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
Based on the known activities of related 1,2,4-oxadiazoles, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acyclic precursors. One common method is the cyclization of acylhydrazides using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Another approach involves the use of dehydrating agents like trifluoroacetic anhydride (TFAA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, with studies showing promising activity against various cancer cell lines.
Materials Science: It is used in the development of high-energy materials and as a building block for advanced polymers.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a compound featuring a 1,3,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity by reviewing relevant studies, synthesizing data into tables, and discussing case studies that illustrate its potential in drug discovery.
Overview of Oxadiazole Derivatives
The oxadiazole ring system is known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Compounds containing this heterocycle often exhibit significant interactions with various biological targets, making them valuable in therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In one study, derivatives of oxadiazole were tested against a panel of 11 cancer cell lines with varying degrees of success. The mean IC50 value for some derivatives was approximately 92.4 µM .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in tumor cells through the inhibition of specific kinases involved in cell signaling pathways.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated:
- Bacterial and Fungal Inhibition : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disrupting cellular processes or inhibiting enzyme activity necessary for microbial survival .
Anti-inflammatory and Antioxidant Activities
The compound has demonstrated potential anti-inflammatory effects:
- Inflammation Modulation : It has been reported that certain oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Antioxidant Activity : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative stress-related diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
Structural Feature | Impact on Activity |
---|---|
Oxadiazole Ring | Essential for biological activity; enhances interaction with targets. |
Aniline Moiety | Influences solubility and binding affinity to proteins. |
Substituents (e.g., Methyl) | Modulate pharmacokinetics and enhance potency against specific targets. |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of various oxadiazole derivatives, this compound was evaluated against human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
A series of synthesized derivatives were tested for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited higher inhibition zones compared to traditional antibiotics .
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVMRYJNAZIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559943 | |
Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122733-40-8 | |
Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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